molecular formula C17H14BrN3O5S B2886121 1-(4-bromophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 620543-60-4

1-(4-bromophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2886121
CAS RN: 620543-60-4
M. Wt: 452.28
InChI Key: NVFQIQURFRXYMC-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C17H14BrN3O5S and its molecular weight is 452.28. The purity is usually 95%.
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Scientific Research Applications

Structural and Magnetic Applications

  • Multifunctional Mononuclear Complexes : Research on bisthienylethenes containing N,O-donor binding sites has led to the synthesis and characterization of mononuclear complexes that exhibit distinct structural properties and magnetic behaviors. These complexes have shown field-induced slow magnetic relaxation and photochromic behavior, indicating potential applications in materials science, particularly in data storage and photo-responsive materials (Cao et al., 2015).

Photochromic Behavior

  • Photochromic Properties : The study of cobalt(II) complexes with bisthienylethene ligands has demonstrated significant findings in photochromic behavior. Upon irradiation with light, these compounds undergo a color change, showcasing their potential for use in light-responsive materials and sensors (Cao et al., 2015).

Synthetic Routes and Chemical Reactions

  • Synthesis of Benzimidazoles and Thienoimidazoles : Studies on the synthesis of benzimidazoles and thienoimidazoles from bromophenyl isocyanides and amines under catalysis have expanded the toolkit for creating heterocyclic compounds, which are crucial in pharmaceutical research and development. These synthetic routes open up possibilities for developing new medicinal compounds and understanding chemical reaction mechanisms (Lygin & Meijere, 2009).

Nitration of Aromatic Compounds

  • Efficient Nitration Techniques : The design of ionic liquids for the nitration of aromatic compounds signifies advancements in chemical synthesis, providing efficient and environmentally friendly methods for introducing nitro groups into aromatic rings. This research highlights the innovation in synthesizing nitroarenes, essential in various chemical industries, including pharmaceuticals and explosives (Zolfigol et al., 2012).

properties

IUPAC Name

3-(4-bromophenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O5S/c18-11-1-3-12(4-2-11)19-15-9-27(25,26)10-16(15)20(17(19)22)13-5-7-14(8-6-13)21(23)24/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFQIQURFRXYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

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